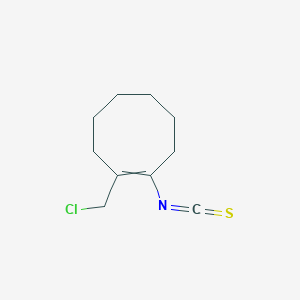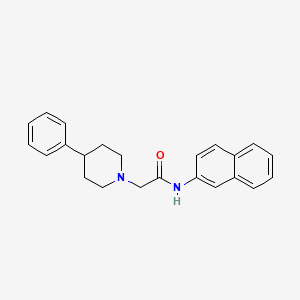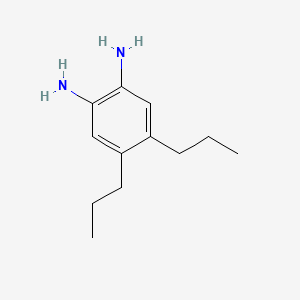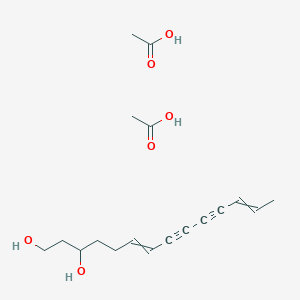![molecular formula C13H17N3O4 B14400578 N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide CAS No. 88074-46-8](/img/structure/B14400578.png)
N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide typically involves the reaction of benzoyl chloride with ethyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.
Substitution: N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide can participate in nucleophilic substitution reactions, where the ethylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide derivatives with additional functional groups, while reduction may produce simpler amide compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe in biochemical assays.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: Utilized in the manufacture of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Methylcarbamoyl)-N-[(methylcarbamoyl)oxy]benzamide
- N-(Propylcarbamoyl)-N-[(propylcarbamoyl)oxy]benzamide
Uniqueness
N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide is unique due to its specific ethylcarbamoyl groups, which may confer distinct chemical and biological properties compared to its methyl or propyl analogs. These differences can affect its reactivity, solubility, and interaction with biological targets.
Propriétés
Numéro CAS |
88074-46-8 |
|---|---|
Formule moléculaire |
C13H17N3O4 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
[benzoyl(ethylcarbamoyl)amino] N-ethylcarbamate |
InChI |
InChI=1S/C13H17N3O4/c1-3-14-12(18)16(20-13(19)15-4-2)11(17)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,14,18)(H,15,19) |
Clé InChI |
JGMLCAAIAYARPJ-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)N(C(=O)C1=CC=CC=C1)OC(=O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one](/img/structure/B14400504.png)





![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)

![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)
![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)
![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14400557.png)

![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
